1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrazole ring.
Functional group modifications: Hydroxylation, alkylation, and methoxylation reactions can be used to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features might make it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the pyridine and methoxyphenyl groups in 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one might confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-3-16-13-19(24,15-8-10-20-11-9-15)22(21-16)18(23)12-14-4-6-17(25-2)7-5-14/h4-11,24H,3,12-13H2,1-2H3 |
InChI Key |
ZMUIVXQCINLFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.